molecular formula C13H25NO2 B3109690 t-Butyl 3-(4-aminocyclohexyl)propionate CAS No. 174775-33-8

t-Butyl 3-(4-aminocyclohexyl)propionate

Cat. No. B3109690
Key on ui cas rn: 174775-33-8
M. Wt: 227.34 g/mol
InChI Key: KBGLESIGBPJMNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05753670

Procedure details

t-Butyl β-[4-(benzyloxycarbonylamino)cyclohexyl]acrylate (7.00 g, 19.5 mmol) was dissolved in methanol (200 ml) and 10% palladium-carbon (700 mg) was added. The mixture was stirred at room temperature for 24 hours under a hydrogen atmosphere. The reaction mixture was filtrated and low boiling matters were distilled away from the filtrate under reduced pressure. The residue was washed with a mixed solution of n-hexane and ethyl acetate to give 3.78 g of t-butyl 3-(4-aminocyclohexyl)propionate as a colorless solid (85%).
Name
t-Butyl β-[4-(benzyloxycarbonylamino)cyclohexyl]acrylate
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
700 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([NH:11][CH:12]1[CH2:17][CH2:16][CH:15]([CH:18]=[CH:19][C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:14][CH2:13]1)=O)C1C=CC=CC=1>CO.[C].[Pd]>[NH2:11][CH:12]1[CH2:13][CH2:14][CH:15]([CH2:18][CH2:19][C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:16][CH2:17]1 |f:2.3|

Inputs

Step One
Name
t-Butyl β-[4-(benzyloxycarbonylamino)cyclohexyl]acrylate
Quantity
7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NC1CCC(CC1)C=CC(=O)OC(C)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
palladium-carbon
Quantity
700 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 24 hours under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtrated
DISTILLATION
Type
DISTILLATION
Details
low boiling matters were distilled away from the filtrate under reduced pressure
WASH
Type
WASH
Details
The residue was washed with a mixed solution of n-hexane and ethyl acetate

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NC1CCC(CC1)CCC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.78 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.